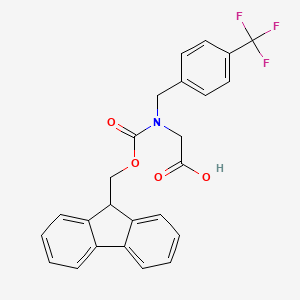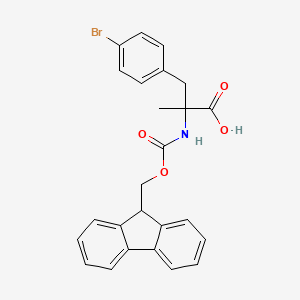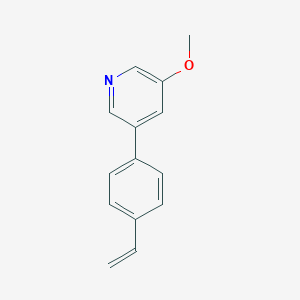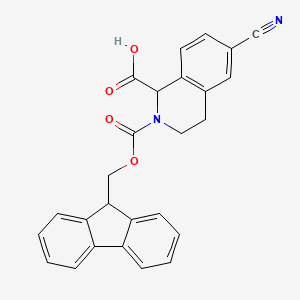
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
The synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves the following steps:
Fmoc Protection: The initial step involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Cyclization: The formation of the tetrahydroisoquinoline ring is achieved through cyclization reactions, often involving the use of strong acids or bases to facilitate the ring closure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of removal under mild conditions.
Medicinal Chemistry: This compound is used in the development of pharmaceutical agents, particularly in the design of enzyme inhibitors and receptor antagonists.
Biological Studies: It is employed in the study of protein-protein interactions and the development of peptide-based therapeutics.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides. The cyano group and tetrahydroisoquinoline ring may also interact with specific molecular targets, influencing biological activity.
Comparison with Similar Compounds
Similar compounds to 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-cyano-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid include:
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the side chains and functional groups attached to the amino acid backbone.
Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group instead of Fmoc.
Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group as a protecting group.
The uniqueness of this compound lies in its specific combination of the Fmoc group, cyano group, and tetrahydroisoquinoline ring, which provides distinct chemical properties and reactivity.
Properties
IUPAC Name |
6-cyano-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c27-14-16-9-10-18-17(13-16)11-12-28(24(18)25(29)30)26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,13,23-24H,11-12,15H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFUSGANBUFDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C=C(C=C2)C#N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
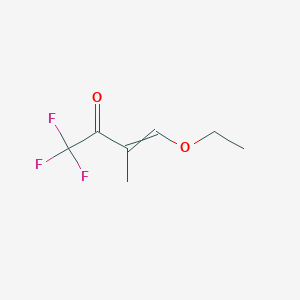



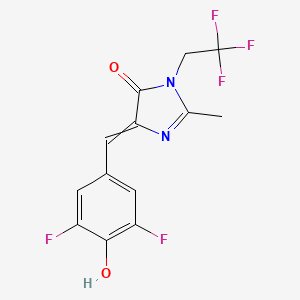
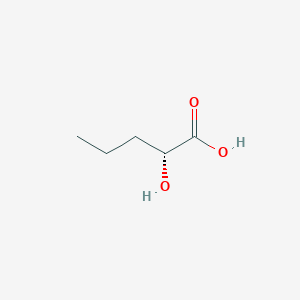
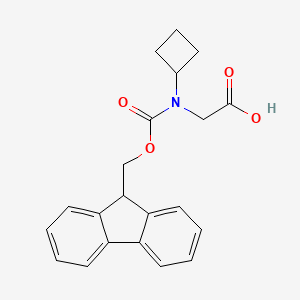
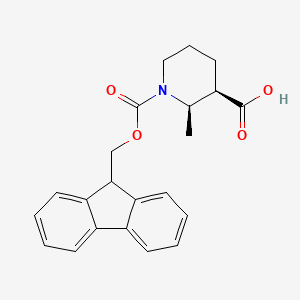
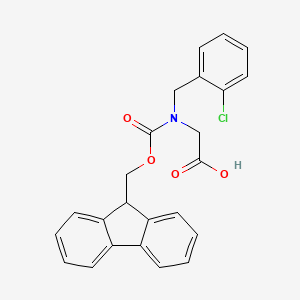
![2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid](/img/structure/B8059328.png)
